molecular formula C18H24N4O B255811 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

カタログ番号 B255811
分子量: 312.4 g/mol
InChIキー: DFTJNZSJYHUSBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one, also known as BP-897, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-897 is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in preclinical studies.

作用機序

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one selectively blocks dopamine D3 receptors, which are primarily found in the mesolimbic system of the brain. By blocking these receptors, 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, which is a key region involved in reward processing. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is thought to contribute to drug-seeking behavior.

実験室実験の利点と制限

One advantage of using 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. However, one limitation is that 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective inhibition.

将来の方向性

Future research on 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one could focus on its potential therapeutic applications in specific neurological and psychiatric disorders. Additionally, further studies could investigate the underlying mechanisms of 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one's effects on the mesolimbic dopamine system and explore other receptor subtypes that may be involved in its actions. Finally, the development of more potent and selective dopamine D3 receptor antagonists could lead to improved therapeutic options for a range of disorders.

合成法

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one can be synthesized through a multistep process starting with the reaction of 4-benzylpiperazine with 2-bromoacetophenone to form 2-(4-benzylpiperazin-1-yl)acetophenone. This intermediate is then reacted with 2-chloro-N-(propan-2-yl)pyrimidin-4-amine to yield 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one.

科学的研究の応用

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of drug addiction, depression, schizophrenia, and Parkinson's disease.

特性

製品名

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

分子式

C18H24N4O

分子量

312.4 g/mol

IUPAC名

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

InChI

InChI=1S/C18H24N4O/c1-14(2)16-12-17(23)20-18(19-16)22-10-8-21(9-11-22)13-15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,20,23)

InChIキー

DFTJNZSJYHUSBV-UHFFFAOYSA-N

異性体SMILES

CC(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3

SMILES

CC(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3

正規SMILES

CC(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。